molecular formula C20H22ClN3O4 B4041025 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(4-nitrophenyl)piperazine

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4041025
M. Wt: 403.9 g/mol
InChI Key: QUMCETXQVUVDBY-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1298839 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • Research has explored the synthesis of various piperazine derivatives, which are valuable as pharmaceutical intermediates. For instance, Quan (2006) described the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% (Quan, 2006). Similarly, Ning-wei (2006) discussed two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, highlighting the quality and quantity improvements in the final product (Li Ning-wei, 2006).

Antimicrobial and Antitumor Activities

  • Bektaş et al. (2010) synthesized novel triazole derivatives with piperazine components, revealing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010). Yurttaş et al. (2014) found that certain 1,2,4-triazine derivatives bearing piperazine amide moiety exhibited promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Pharmacological Effects

  • Fuller et al. (1981) investigated 1-(m-Chlorophenyl)piperazine (CPP), a serotonin receptor agonist, highlighting its influence on serotonin binding and potential effects on mood disorders (Fuller et al., 1981).

Chemical Properties and Reactivity

  • Tanaka et al. (1977) examined the oxidation of piperazinediones, contributing to the understanding of chemical properties and reactivity of piperazine compounds (Tanaka et al., 1977). Moehrle and Mehrens (1998) studied the reactivity of nitrophenyl-substituted cyclic amines, including piperidine and piperazine derivatives, with dehydrogenations (Moehrle & Mehrens, 1998).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4/c1-20(2,28-18-9-3-15(21)4-10-18)19(25)23-13-11-22(12-14-23)16-5-7-17(8-6-16)24(26)27/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMCETXQVUVDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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